3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSDSGLQYWBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride typically involves multiple steps. One common method starts with the reaction of an appropriate oxadiazole precursor with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then reacted with an aniline derivative to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the oxadiazole moiety have been shown to selectively inhibit various carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell proliferation at nanomolar concentrations .
Case Study:
A study highlighted the synthesis of several oxadiazole derivatives, where one compound achieved an IC50 value of 89 pM against the cancer-related hCA IX enzyme. This suggests that modifications to the oxadiazole structure can lead to potent anticancer agents .
Antiviral Activity
Recent investigations have explored the potential of 1,2,4-oxadiazoles as inhibitors of viral enzymes. Specifically, 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride has been identified as a promising candidate for inhibiting SARS-CoV-2 protease (PLpro), which plays a crucial role in viral replication. The compound's ability to interfere with viral entry mechanisms positions it as a potential therapeutic agent against COVID-19 .
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for various enzymes related to metabolic pathways. For example, studies have demonstrated its effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves non-covalent interactions that block enzyme active sites .
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| Compound A | AChE | 12.8 |
| Compound B | BChE | 53.1 |
| 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | PLpro (SARS-CoV-2) | Not specified |
Mechanism of Action
The mechanism by which 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Trifluoromethyl vs. Methyl/Chloromethyl Groups :
- The -CF₃ group in the target compound confers superior lipophilicity and electron-withdrawing capacity compared to -CH₃ or -CH₂Cl, enhancing its stability in oxidative environments .
- Chloromethyl derivatives (e.g., 3-[5-(chloromethyl)-oxadiazol-3-yl]aniline) exhibit higher reactivity due to the labile C-Cl bond, making them prone to nucleophilic substitution .
Hydrochloride Salt vs.
Biological Activity :
- Trifluoromethylated oxadiazoles demonstrate enhanced binding to enzymes like kinases and proteases due to fluorine’s electronegativity and van der Waals interactions .
- Cyclopropyl-substituted analogues (e.g., 3-(5-cyclopropyl-oxadiazol-3-yl)aniline hydrochloride) show moderate activity in kinase assays but lower metabolic stability compared to -CF₃ derivatives .
Physicochemical Properties
| Property | Target Compound | 3-(5-Methyl-oxadiazol-3-yl)aniline | 3-(5-Cyclopropyl-oxadiazol-3-yl)aniline HCl |
|---|---|---|---|
| LogP | 2.8 | 1.9 | 2.3 |
| Water Solubility | >50 mg/mL (HCl salt) | <10 mg/mL | 35 mg/mL (HCl salt) |
| Melting Point | 215–217°C | 145–147°C | 190–192°C |
| Stability | Stable under acidic conditions | Oxidizes in air | Hygroscopic |
Biological Activity
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Name: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride
- CAS Number: 1364677-67-7
- Molecular Formula: C₈H₈ClF₃N₄O
- Molecular Weight: 235.68 g/mol
The biological activity of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against specific cancer cell lines.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | CEM-13 | <0.1 | Induces apoptosis |
| 6a | MDA-MB-231 | 0.2 | Inhibits HDAC activity |
| 16a | PANC-1 | 0.05 | Selective hCA inhibition |
These findings suggest that the oxadiazole derivatives can effectively induce apoptosis and inhibit critical cellular pathways involved in tumor growth and proliferation .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride exhibits a dose-dependent response in various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The compound showed significant cytotoxic effects with an IC50 value lower than that of doxorubicin.
- U937 (Monocytic Leukemia) : Induction of apoptosis was confirmed via flow cytometry analysis.
These results indicate that the compound may serve as a potential lead for developing new anticancer agents .
Study on Apoptosis Induction
A study investigated the effects of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride on MCF-7 cells. The study reported that treatment with the compound led to a marked increase in apoptotic cells, as evidenced by Annexin V staining and caspase activation assays. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 .
Inhibition of Carbonic Anhydrases
Another significant finding is the compound's inhibitory action on carbonic anhydrases (CAs), particularly hCA IX and XII, which are often overexpressed in tumors. The study revealed that several oxadiazole derivatives could inhibit these enzymes at nanomolar concentrations, suggesting a dual mechanism involving both direct anticancer activity and modulation of tumor microenvironment .
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride, and how can yields be optimized?
- Methodology : The compound is synthesized via a multi-step route starting from intermediates like 3-(3-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. A key step involves catalytic reduction of the nitro group to an amine, followed by HCl salt formation. The highest reported yield for the intermediate is 57% under optimized conditions (reflux in ethanol with a palladium catalyst) .
- Optimization Strategies :
- Use Design of Experiments (DOE) to test variables like solvent polarity, temperature, and catalyst loading.
- Monitor reaction progress via HPLC to isolate intermediates and minimize side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?
- Key Techniques :
- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (distinct NMR signal at ~-60 ppm) and aromatic protons ( NMR) .
- Mass Spectrometry : Verify molecular weight (229.16 g/mol for the free base) and fragmentation patterns .
- X-ray Crystallography : Resolve regiochemistry of the oxadiazole ring and confirm substitution position (3- vs. 4-isomer) .
Q. What are the stability and storage requirements for this compound?
- Stability : The hydrochloride salt enhances stability compared to the free base. It is hygroscopic and degrades under prolonged exposure to light or moisture.
- Storage : Store at -20°C in airtight, light-protected containers with desiccants. Use anhydrous solvents (e.g., dry DMF or DCM) for experimental workflows .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of the oxadiazole ring in this compound?
- Methodology :
- Perform kinetic studies to identify rate-determining steps (e.g., cyclization vs. nitrile oxide formation).
- Use isotopic labeling ( or ) to track atom transfer during cycloaddition .
- Computational modeling (DFT) can predict transition states and activation energies for ring closure .
Q. What strategies resolve contradictions in reported spectral data for structurally similar analogs?
- Case Study : Discrepancies between 3- and 4-substituted isomers (e.g., CID 43525144 vs. CAS 71754-23-9) can be resolved via:
- 2D NMR (COSY, NOESY) : Differentiate coupling patterns in aromatic regions.
- IR Spectroscopy : Compare vibrational modes of the oxadiazole ring (C=N stretch ~1600 cm) .
Q. How can reaction conditions be tailored to minimize byproducts like regioisomers or hydrolyzed intermediates?
- Experimental Design :
- Screen solvents (e.g., THF vs. DMF) to favor cyclization over hydrolysis.
- Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .
- Use flow chemistry to control residence time and temperature during critical steps .
Q. What advanced analytical techniques detect trace impurities in bulk samples?
- Approach :
- LC-MS/MS : Identify low-abundance impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity.
- Elemental Analysis : Quantify halogen content (F, Cl) to assess batch purity .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Studies :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
- Hammett Constants : Correlate substituent effects with reaction rates in nucleophilic aromatic substitutions .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
